Methyl 6-acetamido-3-hydroxypicolinate belongs to the class of picolinates, which are derivatives of pyridine carboxylic acids. Specifically, it is classified as an acetamido derivative of methyl 3-hydroxypicolinate. The compound is characterized by the presence of an acetamido group at the 6-position and a hydroxyl group at the 3-position of the picolinate structure.
The synthesis of methyl 6-acetamido-3-hydroxypicolinate can be achieved through several methods:
The molecular structure of methyl 6-acetamido-3-hydroxypicolinate can be described as follows:
Visualization: The molecular structure can be represented using SMILES notation as CC(=O)N1=C(C(=C(C=N1)O)C(=O)OC)C
. This notation highlights the connectivity between atoms and functional groups.
Methyl 6-acetamido-3-hydroxypicolinate participates in various chemical reactions:
Methyl 6-acetamido-3-hydroxypicolinate exhibits several notable physical and chemical properties:
Methyl 6-acetamido-3-hydroxypicolinate has potential applications across various scientific domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2